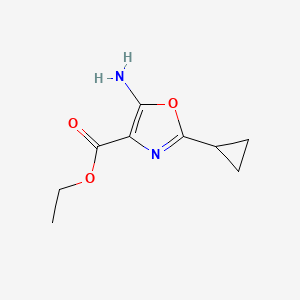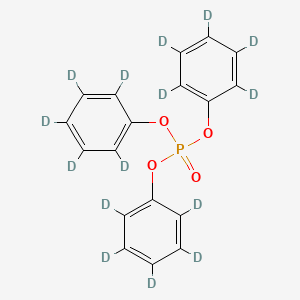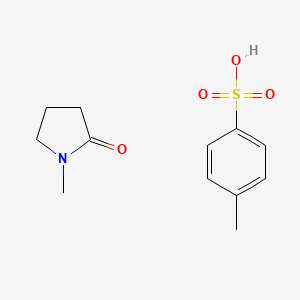
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group, a phenylpicolinamido group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the butanoic acid backbone: This can be achieved through the aldol condensation of acetaldehyde and butanal, followed by oxidation.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a stereoselective reduction of a ketone intermediate.
Attachment of the phenylpicolinamido group: This step involves the coupling of a phenylpicolinamide derivative with the hydroxylated butanoic acid intermediate using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO₄.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The phenylpicolinamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
科学研究应用
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpicolinamido group plays a crucial role in binding affinity and specificity, while the hydroxyl and butanoic acid groups contribute to the overall molecular stability and reactivity.
相似化合物的比较
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(2S,3S)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid: A stereoisomer with different biological activity and binding affinity.
Uniqueness
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
属性
CAS 编号 |
1247729-31-2 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1 |
InChI 键 |
MJFFQDUBOUURMO-YGRLFVJLSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


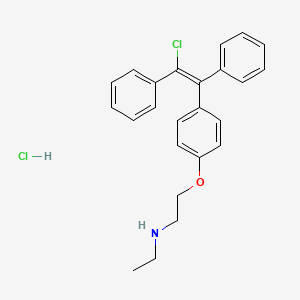
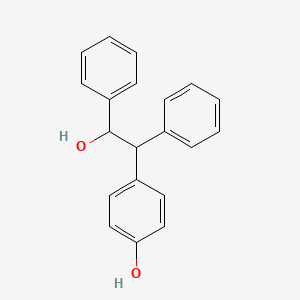
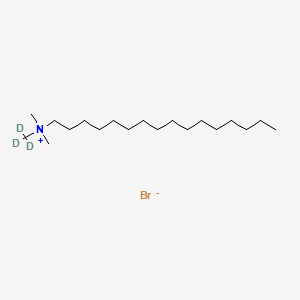
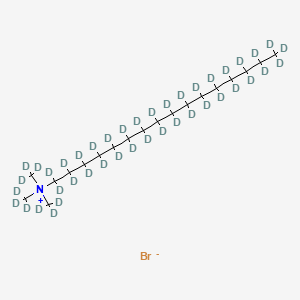


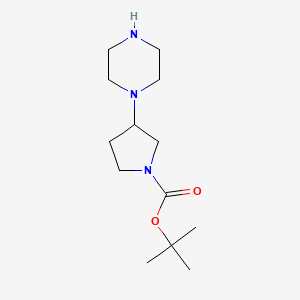

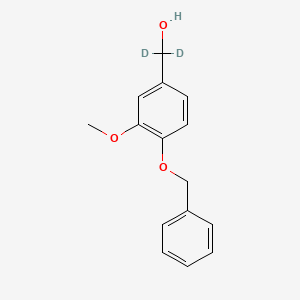
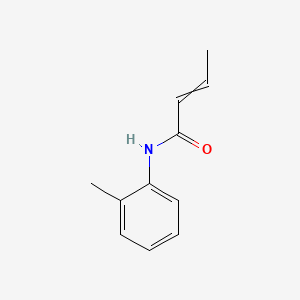
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
